Sulfo-Cyanine5.5 maleimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

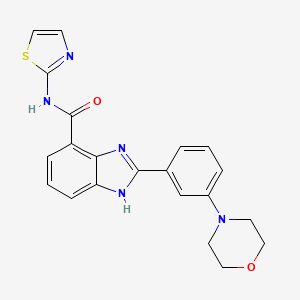

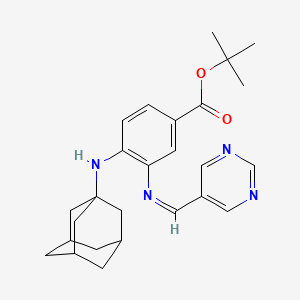

Sulfo-Cyanine5.5 maleimide is a water-soluble far-red to NIR emitting dye . It is very hydrophilic due to the presence of four sulfo groups . The dye is perfect for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . This maleimide is a thiol-reactive dye that selectively labels cysteine residues .

Molecular Structure Analysis

The molecular weight of this compound is 1139.43 . Its molecular formula is C46H45K3N4O15S4 . The structure of this compound includes a maleimide group, which is reactive towards thiols .Chemical Reactions Analysis

This compound is a thiol-reactive dye that selectively labels cysteine residues . This suggests that it can participate in bioconjugation reactions with thiol-containing molecules .Physical And Chemical Properties Analysis

This compound is a dark-colored solid . It is soluble in water, DMSO, and DMF . Its absorption maximum is at 673 nm, and it has an emission maximum at 691 nm . The fluorescence quantum yield is 0.21 .Wissenschaftliche Forschungsanwendungen

Protein Labeling and PET Imaging

Sulfo-Cyanine5.5 maleimide plays a role in protein labeling for positron emission tomography (PET). Proteins derivatized with cross-coupling reagents like sulfo-SMCC can be labeled with SiFA reagents via thiol-maleimide coupling chemistry, preserving biological activity while allowing for high radiochemical yields in labeling reactions (Wängler et al., 2012).

Improving Photon Budget of Fluorophores

The use of maleimide-cysteine chemistry, including compounds like this compound, is crucial in site-specific labeling of fluorophores to proteins. Studies have shown that modifying the chemistry can improve the total emitted photons of fluorophores like Cyanine3/5, enhancing their application in single-molecule FRET measurements and STED nanoscopy (Zhang et al., 2023).

Enhancing Stability of Protein Therapeutics

This compound derivatives are used to improve the stability of protein therapeutics. This involves the creation of monothiol-specific conjugates, which are more efficient and stable compared to other thiol-selective conjugation reagents (Badescu et al., 2014).

Fluorescence Polarization Studies

This compound derivatives like N-(3-pyrene)maleimide form fluorescent adducts with sulfhydryl groups, useful in fluorescence polarization studies for high molecular weight proteins (Weltman et al., 1973).

Radioimmunoconjugate Preparation

Maleimide derivatives are employed in the preparation of radioimmunoconjugates, especially in conjugation to monoclonal antibodies for targeted cancer therapies. These compounds allow for near-quantitative labeling with radiometals while maintaining immunoreactivity (Lewis & Shively, 1998).

Profiling Protein Modifications

Maleimide-linked probes, including this compound, are used to profile protein modifications like S-sulfination. These probes can selectively label modified cysteines, aiding in the study of the physiological role of these modifications in diseases (Kuo et al., 2017).

Antibacterial Activity in Implant Coatings

This compound derivatives are utilized in developing antibacterial coatings for biomedical devices and implants, significantly reducing bacterial adhesion and biofilm formation (Chen et al., 2016).

Membrane Protein Studies

Maleimides impermeant to membranes are used to study the sulfhydryl groups of membrane proteins, providing insights into their structure and function (Abbott & Schachter, 1976).

Wirkmechanismus

Safety and Hazards

Eigenschaften

CAS-Nummer |

2183440-58-4 |

|---|---|

IUPAC-Name |

N/A |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)